molecular formula C8H5BrN2O2 B1292650 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-36-2

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1292650
CAS RN: 1000340-36-2
M. Wt: 241.04 g/mol
InChI Key: CGEPFCDRFZLRGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds is well-documented. For instance, the regioselective bromination of thieno[2,3-b]pyridine to produce 4-bromothieno[2,3-b]pyridine is described, highlighting its potential as a building block in drug discovery . Additionally, a one-step continuous flow synthesis method for pyrrole-3-carboxylic acids is reported, which could be adapted for the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . The use of a Bronsted acidic ionic liquid as a catalyst for the synthesis of bioactive imidazoles is another relevant method that could potentially be applied to the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction, which provides insights into the molecular geometry and potential reactivity of brominated heterocycles .

Chemical Reactions Analysis

The reactivity of brominated heterocycles is demonstrated through various chemical reactions. The synthesis of novel amide compounds from a brominated pyrazole carboxylic acid intermediate shows the versatility of such compounds in forming new chemical entities . The electrophilic substitution reactions used to synthesize indole derivatives from bromoaniline also illustrate the chemical reactivity of brominated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds are influenced by their molecular structure. The crystallization and hydrogen bonding patterns observed in the indazole derivative provide information on the solid-state properties and potential intermolecular interactions . The synthesis of bromophenols and their antioxidant and anticholinergic activities demonstrate the biological relevance of brominated compounds .

Scientific Research Applications

Synthesis in Organic Chemistry

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is an important intermediate in the synthesis of various complex molecules. For instance, it has been used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is an integral part of new insecticides (Niu Wen-bo, 2011). Moreover, it's also used in the synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds (Yang Yun-shang, 2011).

Development of Heterocyclic Compounds

This compound contributes to the development of heterocyclic compounds, serving as a framework in the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework by Fischer indole cyclization, which is useful in building hard-to-reach heterocycles (R. Alekseyev et al., 2015). These heterocycles are crucial in pharmaceutical and material sciences due to their diverse biological activities and functional properties.

Metal-Organic Frameworks (MOFs) and Catalysis

This compound derivatives are used in forming organometallic complexes which are potential cyclin-dependent kinase (Cdk) inhibitors. Such compounds have been synthesized and characterized for their potential application as anticancer agents (I. Stepanenko et al., 2011). In a similar vein, these compounds are involved in the synthesis and functionalization of various complex molecules, demonstrating the breadth of their application in scientific research, especially in the pharmaceutical and biochemical domains (İ. Yıldırım et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process by binding to FGFRs, thereby preventing their activation and subsequent downstream signaling .

Biochemical Pathways

The compound’s action affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially slowing tumor growth and progression .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .

Safety and Hazards

This compound is classified under GHS07. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 1H-pyrrolo[2,3-b]pyridine derivatives, synthesized using 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, have shown promising results in inhibiting FGFR1, 2, and 3, which play an essential role in various types of tumors. Therefore, these compounds represent an attractive strategy for cancer therapy .

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with fibroblast growth factor receptors (FGFRs), where it acts as an inhibitor. This compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . The inhibition of FGFRs by this compound can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. For instance, in breast cancer 4T1 cells, it significantly reduces cell viability and promotes programmed cell death . Additionally, this compound affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, blocking the activation of downstream signaling cascades. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it effectively inhibits tumor growth and reduces cancer cell proliferation without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall efficacy and toxicity. Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments or organelles, depending on its physicochemical properties and interactions with intracellular proteins . The compound’s distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes and signaling pathways .

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-10-7-6(5)4(3-11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEPFCDRFZLRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646884
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000340-36-2
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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